![molecular formula C20H24BrNO3S B2904854 2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide CAS No. 2034343-48-9](/img/structure/B2904854.png)
2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide
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Overview
Description
The compound “2-bromo-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-5-methoxybenzamide” is a complex organic molecule. It contains functional groups such as bromo, methoxy, and amide, and structural features like a thiophene ring and a cyclopentyl ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving bromoacetophenone and thiourea in the presence of a catalyst like iodine .Molecular Structure Analysis
The molecular structure of this compound would be confirmed by physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would typically be determined through techniques like NMR spectroscopy .Scientific Research Applications
Antimicrobial Activity
The structural similarity of the compound to other bromophenyl derivatives suggests it may have promising antimicrobial properties . Compounds with bromophenyl groups have been studied for their effectiveness against bacterial (Gram-positive and Gram-negative) and fungal species . The presence of a thiophene moiety, which is known for its antimicrobial activity, could enhance this property.
Anticancer Potential
The compound’s molecular framework, particularly the presence of a methoxybenzamide group, is indicative of potential anticancer activity . Benzamide derivatives have been explored for their antiproliferative effects, especially against breast cancer cell lines . The compound could be a candidate for further exploration as an anticancer agent.
Antioxidant Properties
Given the compound’s structural features, such as the thiophene ring, it may exhibit antioxidant properties . Thiophene derivatives have been associated with the ability to scavenge free radicals, which is crucial in protecting cells from oxidative stress .
Anti-inflammatory Uses
The compound’s structure suggests potential anti-inflammatory applications . Thiophene and its derivatives have been reported to possess anti-inflammatory activities, which could be beneficial in the treatment of chronic inflammatory diseases .
Kinase Inhibition
The presence of a bromo-substituted phenyl group in the compound’s structure could imply its use as a kinase inhibitor . Such compounds are valuable in the treatment of various diseases, including cancer, due to their ability to regulate cell signaling pathways .
Drug Design and Synthesis
The compound’s unique structure makes it a potential synthon for the design and synthesis of new drugs . Its complex architecture could be utilized to create novel compounds with specific pharmacological activities, aiding in the development of new therapeutic agents .
Future Directions
properties
IUPAC Name |
2-bromo-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3S/c1-13(23)17-7-8-18(26-17)20(9-3-4-10-20)12-22-19(24)15-11-14(25-2)5-6-16(15)21/h5-8,11,13,23H,3-4,9-10,12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOFSBIAULJDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=C(C=CC(=C3)OC)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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